Bombolitin I

Membrane-active peptides Circular dichroism Conformational analysis

Researchers face batch-to-batch variability and functional interchangeability assumptions among bombolitin analogs. Bombolitin I is the validated reference peptide for membrane biophysics and peptide engineering. - **Higher helicity**: 70% α-helix in SDS micelles (vs. 60% for Bombolitin III), correlating with membrane disruption potency. - **Mutagenesis-ready**: Lys→Arg substitutions cause no conformational change - ideal for charge-conservative analog design. - **Unique cis-amide model**: Non-proline cis bond between Ile¹-Lys² informs membrane insertion kinetics. - **Retro-peptide scaffold**: Retains α-helical structure and activity upon sequence reversal.

Molecular Formula C85H155N23O19S
Molecular Weight 1835.4 g/mol
CAS No. 95648-97-8
Cat. No. B12781260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBombolitin I
CAS95648-97-8
Molecular FormulaC85H155N23O19S
Molecular Weight1835.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N
InChIInChI=1S/C85H155N23O19S/c1-20-48(13)64(89)81(123)98-57(30-24-27-34-88)77(119)106-67(49(14)21-2)83(125)107-69(53(18)110)85(127)108-68(52(17)109)84(126)99-58(31-35-128-19)75(117)102-60(37-44(5)6)78(120)94-50(15)71(113)97-56(29-23-26-33-87)74(116)101-59(36-43(3)4)73(115)92-41-63(111)96-55(28-22-25-32-86)76(118)105-66(47(11)12)82(124)103-61(38-45(7)8)79(121)95-51(16)72(114)100-62(39-54-40-91-42-93-54)80(122)104-65(46(9)10)70(90)112/h40,42-53,55-62,64-69,109-110H,20-39,41,86-89H2,1-19H3,(H2,90,112)(H,91,93)(H,92,115)(H,94,120)(H,95,121)(H,96,111)(H,97,113)(H,98,123)(H,99,126)(H,100,114)(H,101,116)(H,102,117)(H,103,124)(H,104,122)(H,105,118)(H,106,119)(H,107,125)(H,108,127)
InChIKeyXRHPHXFRCMOODX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bombolitin I Structural Identity and Baseline


Bombolitin I is a 17-residue amphipathic heptadecapeptide (Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂) originally isolated from the venom of the bumblebee Megabombus pennsylvanicus [1]. It belongs to a family of five structurally related bombolitins that act at the membrane level to lyse erythrocytes and liposomes, release histamine from mast cells, and stimulate phospholipase A₂ [1]. In the presence of membrane-mimetic environments such as SDS micelles, Bombolitin I adopts an amphipathic α-helical conformation, a structural feature considered essential for its membrane-disrupting bioactivity [2].

Membrane-interaction peptide tool from Megabombus pennsylvanicus venom
Reported α-helical content difference supports SAR workflow selection
Lys-to-Arg substitution tolerant; supports charge-conservative analog design
Unique non-proline cis-amide bond model for backbone isomerism research

Bombolitin I Sequence-Specific Functional Divergence


Although the five bombolitins (I-V) are often described as "structurally and functionally very similar" [1], critical conformational differences in both aqueous and membrane-mimetic environments preclude simple interchangeability in experimental settings. Direct comparative biophysical studies reveal that Bombolitin I lacks any observable secondary structure in aqueous solution, whereas Bombolitin III adopts a well-defined α-helix at concentrations >1.3 mM [2]. Furthermore, even when both peptides are induced to form helices by SDS micelles, Bombolitin I achieves a significantly higher α-helical content (~70%) compared to Bombolitin III (~60%) [3]. These differential conformational propensities can lead to distinct membrane-interaction kinetics and biological outcomes, making Bombolitin I the specifically appropriate choice for studies requiring a peptide that remains unstructured in bulk solution yet folds robustly upon membrane contact.

Bombolitin III substitution: sequence divergence at residues 5, 6, and 9 shifts α-helical propensity; membrane-interaction profile may differ.

Class-level potency assumption: biological activity thresholds vary 5-fold across bombolitins I–V; individual potency context may not transfer.

cis-amide backbone feature detected in Bombolitin I may not be present in other bombolitins; backbone geometry and membrane orientation may shift.

Bombolitin I Differentiation Evidence


Enhanced α-Helical Content Compared to Bombolitin III

In a direct head-to-head comparison using circular dichroism (CD) spectroscopy in the presence of SDS micelles as a membrane mimetic, Bombolitin I adopted an α-helical conformation with a content of approximately 70%, whereas Bombolitin III exhibited a lower α-helical content of approximately 60% under identical conditions [1].

α-Helical Content Comparison
Head-to-head
~70% α-helix (BI) vs. ~60% (BIII)
Supports membrane-interaction SAR interpretation
SDS micelles, CD spectroscopy
Membrane-active peptides Circular dichroism Conformational analysis

Lysine-to-Arginine Substitution Tolerance

In a direct comparative biophysical study, Bombolitin I lacked any observable secondary structure in aqueous solution under all tested conditions of temperature, pH, and concentration. In striking contrast, Bombolitin III adopted a well-defined α-helical conformation at concentrations exceeding 1.3 mM [1].

Lys→Arg Substitution Tolerance
Head-to-head
No detectable conformational change
Supports charge-conservative analog design without structural perturbation
CD and 2D NMR in SDS/phospholipid vesicles
Peptide aggregation Secondary structure NMR spectroscopy

First Reported cis-Amide Bond in a Linear Peptide Lacking Proline

Within the bombolitin family, Bombolitin V is reported to be as potent as melittin in lysing guinea pig erythrocytes (ED₅₀ = 0.7 µg/mL = 4 × 10⁻⁷ M) and is 5 times more potent than mastoparan in causing mast cell degranulation (ED₅₀ = 2 µg/mL = 1.2 × 10⁻⁶ M) [1]. While direct quantitative data for Bombolitin I in these specific assays are not reported in the primary literature, the overall threshold dose range for the bombolitin family (including Bombolitin I) is 0.5-2.5 µg/mL depending on the peptide and bioassay [1].

cis-Amide Bond Detection
Reported
cis amide between Ile¹ and Lys² observed in membrane-bound state
Reported unique backbone geometry; supports cis-trans isomerism research
Quantitative cis/trans ratio not reported; verify by NMR
Hemolytic activity Mast cell degranulation Peptide potency

Bombolitin I Research and Application Scenarios


Amphiphilic Peptide SAR Studies

Bombolitin I's unique property of remaining unstructured in aqueous solution (random coil under all conditions tested) while folding into a robust 70% α-helix upon SDS micelle binding [REFS-1, REFS-2] makes it an ideal model peptide for stopped-flow CD or fluorescence studies investigating the kinetics of membrane-induced folding. The absence of pre-formed structure eliminates confounding aggregation effects observed with Bombolitin III, providing a clean "off→on" folding transition that can be quantitatively modeled.

Charge-Conservative Peptide Analog Design

Given the well-characterized α-helical content of Bombolitin I (70%) compared to Bombolitin III (60%) in membrane-mimetic environments [1], Bombolitin I serves as a high-helical-content reference standard for SAR investigations. Researchers can systematically modify residues to correlate helical propensity with membrane lytic activity, using Bombolitin I as the baseline for maximal helix formation.

cis/trans Amide Isomerism in Linear Peptides

Bombolitin I is known to stimulate phospholipase A₂ (PLA₂) from various sources [3], an activity linked to its amphipathic helical conformation [1]. Its well-defined transition from unstructured to highly helical upon membrane contact makes it particularly suitable for PLA₂ assays where peptide conformational state must be controlled or monitored as an experimental variable, ensuring reproducible activation profiles.

Retro-Peptide Strategies for Metabolic Stability

Based on class-level inference, Bombolitin V exhibits significantly higher hemolytic and mast-cell degranulating potency (ED₅₀ values of 0.7 µg/mL and 2 µg/mL, respectively) compared to the broader threshold range (0.5-2.5 µg/mL) encompassing Bombolitin I [3]. Therefore, Bombolitin I is appropriately deployed as a less potent, structurally related control or baseline comparator when benchmarking the potency of Bombolitin V, melittin, or engineered peptide analogs in cytotoxicity or hemolysis assays.

Application
Selection Property
Validation Focus
Amphiphilic peptide SAR studies
α-Helical content comparison context
CD spectroscopy and membrane-model correlation
Charge-conservative analog design
Lys-to-Arg substitution tolerance
Conformational equivalence by CD/NMR
cis/trans amide isomerism research
Non-proline cis-amide bond detection
NMR conformational analysis in SDS micelles
Retro-peptide stability strategies
Retro-sequence structural robustness
Activity and helicity retention in membrane-mimetic environment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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